molecular formula C11H11ClO B14210219 [4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol CAS No. 830329-23-2

[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol

Cat. No.: B14210219
CAS No.: 830329-23-2
M. Wt: 194.66 g/mol
InChI Key: FDUJJWMOSLUSGI-UHFFFAOYSA-N
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Description

[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol is an organic compound with the molecular formula C11H11ClO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a 3-chlorobut-1-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol typically involves the alkylation of phenylmethanol derivatives. One common method is the reaction of 4-bromophenylmethanol with 3-chlorobut-1-yne in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 4-(3-chlorobut-1-yn-1-yl)benzaldehyde or 4-(3-chlorobut-1-yn-1-yl)benzophenone.

    Reduction: Formation of 4-(3-chlorobut-1-yn-1-yl)phenylethane or 4-(3-chlorobut-1-yn-1-yl)phenylethanol.

    Substitution: Formation of 4-(3-aminobut-1-yn-1-yl)phenylmethanol or 4-(3-thiobut-1-yn-1-yl)phenylmethanol.

Scientific Research Applications

Chemistry

In chemistry, [4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool for probing biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease processes.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, it may interact with cell surface receptors, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • [4-(3-Bromobut-1-yn-1-yl)phenyl]methanol
  • [4-(3-Iodobut-1-yn-1-yl)phenyl]methanol
  • [4-(3-Fluorobut-1-yn-1-yl)phenyl]methanol

Uniqueness

Compared to similar compounds, [4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties. The chlorine atom can participate in various substitution reactions, allowing for the introduction of different functional groups. This versatility makes the compound valuable in synthetic chemistry and research applications.

Properties

CAS No.

830329-23-2

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

[4-(3-chlorobut-1-ynyl)phenyl]methanol

InChI

InChI=1S/C11H11ClO/c1-9(12)2-3-10-4-6-11(8-13)7-5-10/h4-7,9,13H,8H2,1H3

InChI Key

FDUJJWMOSLUSGI-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC=C(C=C1)CO)Cl

Origin of Product

United States

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